molecular formula C66H60N4O10 B613773 5-carboxy-X-rhodamine CAS No. 198978-94-8

5-carboxy-X-rhodamine

Cat. No.: B613773
CAS No.: 198978-94-8
M. Wt: 1069.2 g/mol
InChI Key: KLNOCCPJAOCRHF-UHFFFAOYSA-N
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Description

5-carboxy-X-rhodamine is a rhodamine dye known for its strong fluorescence properties. It is widely used in various scientific applications due to its favorable photochemical and photophysical properties. The compound has an excitation peak at 580 nm and an emission peak at 604 nm .

Mechanism of Action

Target of Action

5-Carboxy-X-Rhodamine, also known as 5-ROX, is primarily used for oligonucleotide labeling and automated DNA sequencing applications . It interacts with the amine groups present in these biomolecules .

Mode of Action

5-ROX is an amine-reactive form of carboxy-X-rhodamine . It is used to label DNA and RNA via various methods . The carboxylic acid of 5-ROX is activated and then conjugated with an amino group of a molecule of interest . This results in the formation of 5-ROX derivatized compounds .

Biochemical Pathways

The primary biochemical pathway affected by 5-ROX is the fluorescence resonance energy transfer (FRET) . It acts as a donor molecule in FRET imaging coupled with porphyrins . This allows for the detection and analysis of interactions between biomolecules.

Pharmacokinetics

Its use in oligonucleotide labeling and automated dna sequencing applications suggests that its bioavailability is likely dependent on the properties of the biomolecules it is conjugated with .

Result of Action

The result of 5-ROX’s action is the creation of fluorescently labeled biomolecules . These labeled biomolecules can be detected and analyzed using fluorescence techniques, enabling researchers to study biological processes at a molecular level .

Action Environment

The action of 5-ROX is influenced by environmental factors such as temperature and light exposure. It is recommended to store 5-ROX in a refrigerator between -5 to -30°C and to avoid light exposure to maintain its stability .

Biochemical Analysis

Biochemical Properties

5-Carboxy-X-Rhodamine plays a significant role in biochemical reactions, particularly in the field of molecular biology. It is commonly used as a fluorescent tag in various biological assays due to its strong fluorescence properties . The exact nature of its interactions with enzymes, proteins, and other biomolecules is dependent on the specific application and experimental conditions.

Cellular Effects

The effects of this compound on cells are primarily related to its function as a fluorescent label. It can be used to label various cellular components, allowing for their visualization under a fluorescence microscope. This can provide valuable information about cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to certain biomolecules and emit fluorescence when excited by light of a specific wavelength . This property is exploited in various biological assays to visualize the location and behavior of the labeled molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the stability of the dye, potential degradation over time, and long-term effects on cellular function are important considerations in experimental design .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the observed effects are dose-dependent. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is not typically involved in metabolic pathways as it is primarily used as a labeling agent. Its interactions with enzymes or cofactors could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on the specific experimental conditions. It can interact with various transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by the molecules it is bound to. It can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carboxy-X-rhodamine involves the transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ. This process is efficient and allows for the conjugation of the dye with biomolecules . The synthetic route typically involves the use of inexpensive starting materials and can be carried out on a gram scale .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the compound is commercially available from various suppliers, indicating that it is produced on a relatively large scale for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-carboxy-X-rhodamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include N-hydroxysuccinimide and other coupling agents. The reactions are typically carried out under mild conditions to preserve the integrity of the dye .

Major Products

The major products formed from these reactions are typically conjugates of this compound with biomolecules such as proteins, nucleic acids, and drugs. These conjugates are used in various fluorescence-based applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring precise fluorescence detection. Its ability to conjugate with various biomolecules also adds to its versatility in scientific research .

Properties

CAS No.

198978-94-8

Molecular Formula

C66H60N4O10

Molecular Weight

1069.2 g/mol

IUPAC Name

1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid;3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid

InChI

InChI=1S/2C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33;36-31(37)20-9-10-21-24(17-20)33(40-32(21)38)25-15-18-5-1-11-34-13-3-7-22(27(18)34)29(25)39-30-23-8-4-14-35-12-2-6-19(28(23)35)16-26(30)33/h2*9-10,15-17H,1-8,11-14H2,(H,36,37)

InChI Key

KLNOCCPJAOCRHF-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9

Purity

97%min

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 5-carboxy-X-rhodamine in the provided research articles?

A1: Across these studies, this compound (5-ROX) is primarily utilized as a fluorescent tag for in vitro and in vivo imaging. Its ability to fluoresce allows researchers to track the distribution and target engagement of various molecules. [, , , , , , ]

Q2: Can you provide an example of how this compound's fluorescence is used to validate target specificity?

A2: In a study investigating fluorocoxib A, a COX-2 inhibitor conjugated to 5-ROX, researchers confirmed target specificity by comparing fluorocoxib A uptake to that of non-targeted this compound dye. Minimal accumulation of the non-targeted dye in COX-2 expressing tissues validated the selective binding of fluorocoxib A. []

Q3: How is this compound employed in the development of activatable photosensitizers?

A3: Researchers have explored the use of this compound (Rox) as a FRET donor in conjunction with a pyropheophorbide (Pyro) acceptor to create caspase-responsive activatable photosensitizers. In this system, Rox fluorescence is initially quenched due to FRET with Pyro. Upon caspase activation, the FRET interaction is disrupted, leading to increased Rox fluorescence, which can be used to monitor apoptosis in real-time. []

Q4: Beyond fluorocoxib A, are there other examples of this compound being used in targeted imaging probes?

A4: Yes, researchers have also developed a dual-modality imaging agent, Tc-99m GRFLTGGTGRLLRIS-GHEG-ECG-K(-5-carboxy-X-rhodamine)-NH2 (GRFLT-ECG-ROX), designed to target the folate receptor commonly overexpressed in tumor cells. This agent incorporates both a radioactive Tc-99m label for SPECT imaging and this compound for fluorescence-guided surgery. []

Q5: Are there any limitations mentioned regarding the use of this compound for in vivo imaging?

A5: While this compound shows promise for in vivo imaging, limitations exist. One study highlighted that only specific 5-ROX and 6-ROX based conjugates, like Fluorocoxib A and B, displayed sufficient metabolic stability for distribution to target tissues in living organisms. [] This suggests that careful structural design and optimization are crucial for successful in vivo applications.

Q6: Does the research discuss any potential alternatives to this compound for fluorescence-based applications?

A6: While the provided articles primarily focus on this compound, one study explored the use of SYBR Green I alongside molecular beacons incorporating this compound. SYBR Green I's fluorescence enhancement upon binding to double-stranded DNA provided a complementary signal for detecting target DNA. [] This highlights the potential for utilizing alternative or complementary fluorescent dyes alongside this compound depending on the specific application.

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